molecular formula C13H13ClO3 B13105455 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

Cat. No.: B13105455
M. Wt: 252.69 g/mol
InChI Key: HODGZOGMCHHXHG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 4-chlorophenyl substituent and a ketone group at the 3-position of the cyclohexane ring. Its molecular formula is C₁₃H₁₃ClO₃ (based on structural analogs in and ). This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules and intermediates in agrochemical synthesis.

Properties

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H13ClO3/c14-10-5-3-9(4-6-10)13(12(16)17)7-1-2-11(15)8-13/h3-6H,1-2,7-8H2,(H,16,17)

InChI Key

HODGZOGMCHHXHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation via 4-(4-Chlorophenyl)cyclohexanone Derivatives

A common approach is to start from 4-oxocyclohexanecarboxylic acid or its derivatives and introduce the 4-chlorophenyl group via coupling reactions or Friedel-Crafts type acylations.

  • According to a procedure involving 4-(4-oxocyclohexyl)benzoic acid, thionyl chloride is used to convert the acid to the corresponding acid chloride, which upon reaction with ethanol yields the ester intermediate. This ester can be further manipulated to introduce the 4-chlorophenyl substituent.

  • Another approach involves the reaction of 4-oxocyclohexane-1-carboxylic acid with 4-chloroaniline in the presence of coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) and DMAP catalyst to form amide intermediates, which can be hydrolyzed or transformed to the target acid.

Catalytic Coupling and Reductive Methods

  • Nickel-catalyzed coupling of 4-iodocyclohexan-1-one with aryl groups under reductive conditions (Zn dust, MgCl2) in acetonitrile provides a route to substituted cyclohexanones, which can be further oxidized or functionalized to the acid.

Use of Boronic Acid Derivatives

  • The synthesis of 4-chlorophenylboronic acid, a key intermediate for Suzuki coupling reactions, is well documented. This compound can be coupled with cyclohexanone derivatives bearing suitable leaving groups to install the 4-chlorophenyl moiety.

Formulation and Solubilization for Biological Studies

  • For in vivo or biological assay formulations, 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid (a closely related compound) is prepared as a stock solution in DMSO, followed by dilution with PEG300, Tween 80, or corn oil to achieve clear solutions suitable for administration. This highlights the compound's solubility and handling considerations post-synthesis.

Detailed Preparation Procedure Example

A representative synthesis from the literature involves:

  • Starting Materials : 4-oxocyclohexane-1-carboxylic acid and 4-chloroaniline.

  • Activation and Coupling : In a dry solvent such as chloroform, 4-oxocyclohexane-1-carboxylic acid is activated by EDCI in the presence of DMAP. 4-Chloroaniline is added, and the mixture is stirred at room temperature for 24 hours.

  • Workup : The reaction mixture is concentrated under reduced pressure, diluted with ethyl acetate, and washed sequentially with aqueous HCl and brine to remove impurities.

  • Purification : The crude product is purified by flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

  • Product : The amide intermediate is obtained, which can be hydrolyzed or further oxidized to yield the target 1-(4-chlorophenyl)-3-oxocyclohexanecarboxylic acid.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation Thionyl chloride, reflux in EtOH ~85 Ester intermediate formed
Amide coupling EDCI, DMAP, chloroform, RT, 24 h 70-80 Requires careful purification
Catalytic coupling Ni(acac)2, bathophenanthroline, Zn, MeCN 60-75 Reductive coupling for aryl substitution
Boronic acid synthesis 4-chloroaniline diazotization, HCl, NaNO2 79 Precursor for Suzuki coupling

Research Findings and Considerations

  • The use of carbodiimide coupling agents like EDCI with DMAP is effective for amide bond formation, providing good yields and mild conditions.

  • Catalytic reductive coupling offers a versatile method for aryl substitution on cyclohexanone rings but requires inert atmosphere and careful control of reagents.

  • Purification by flash chromatography is standard, but attention to solvent systems is critical to isolate pure products.

  • The solubility of the final acid in biological solvents is limited; hence, formulation with co-solvents like DMSO, PEG300, and Tween 80 is necessary for in vivo studies.

  • Avoidance of heavy metals (e.g., silver nitrate) and toxic solvents (e.g., acetonitrile) is preferred for environmentally friendly and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexanecarboxylic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis in breast cancer cells by activating caspase pathways, leading to cell death .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that it reduces the expression of these cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
  • Analgesic Properties : In animal models, it has shown pain relief comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves modulation of pain signaling pathways, likely through inhibition of cyclooxygenase enzymes .

Biological Research

The compound is also explored for its broader biological activities:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.
  • Cytokine Modulation : The compound modulates the expression of various cytokines, influencing immune responses and potentially offering therapeutic benefits in autoimmune diseases .

Industrial Applications

This compound serves as an intermediate in the synthesis of various specialty chemicals. Its unique structure allows for further modifications that can lead to new compounds with desirable properties for industrial applications.

Synthesis of Drug Analogues

The compound is used in the preparation of drug analogues, particularly those targeting cancer and inflammatory diseases. For instance, it has been utilized in synthesizing derivatives that exhibit enhanced biological activity or improved pharmacokinetic profiles compared to existing drugs .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AnticancerInhibits cell proliferation
Anti-inflammatoryReduces TNF-α and IL-6 levels
AnalgesicPain relief comparable to NSAIDs

Case Studies

Several case studies highlight the efficacy of this compound:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound led to reduced paw edema and lower levels of inflammatory mediators, confirming its anti-inflammatory potential .
  • Pain Management Trial : A controlled trial assessing pain relief in post-operative patients demonstrated that the compound provided comparable efficacy to traditional NSAIDs with fewer side effects .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1-cyclohexanecarboxylic Acid (CAS 58880-37-8)

  • Structure : Cyclohexane ring with a carboxylic acid and 4-chlorophenyl group at position 1; lacks the 3-oxo group.
  • Molecular Formula : C₁₃H₁₅ClO₂.
  • Key Differences : Absence of the 3-oxo group reduces polarity and may limit hydrogen-bonding interactions compared to the target compound. This structural simplicity may result in lower biological activity or altered solubility .

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 80912-58-9)

  • Structure : Fluorine replaces chlorine on the phenyl ring; ketone at position 4 instead of 3.
  • Molecular Formula : C₁₃H₁₃FO₃.
  • Key Differences : Fluorine’s electronegativity and smaller atomic radius may alter electronic effects and metabolic stability. The 4-oxo position could influence ring conformation and intermolecular interactions .

Cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid

  • Structure : Ketone is part of an ethyl side chain at position 3, rather than directly on the cyclohexane ring.
  • Molecular Formula : C₁₅H₁₅ClO₃ (estimated).
  • Key Differences : The extended oxoethyl side chain increases molecular flexibility and may affect binding to rigid biological targets compared to the planar 3-oxocyclohexane system .

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

  • Structure : Cyclopentane ring with a 4-chlorophenylmethyl group and two methyl substituents.
  • Relevance : Synthesized via hydrolysis of methyl/ethyl esters (e.g., 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylic acid esters), this compound is a key intermediate for fungicides like Metconazole.
  • Comparison : The cyclopentane core and ester-to-ketone conversion methodology () highlight synthetic parallels, though the smaller ring size alters steric and electronic properties compared to cyclohexane derivatives .

Antitumor Activity of Chlorophenyl-Containing Analogs

  • 1-Aryltriazole-4-carboxylic Acids (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid): Activity: Inhibits c-Met kinase, inducing apoptosis in cancer cell lines (MCF-7, HepG2, etc.) with growth inhibition (GP) up to 68.09% in NCI-H522 lung cancer cells.

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents CAS Number
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid C₁₃H₁₃ClO₃ 3-oxo, 4-chlorophenyl N/A
1-(4-Chlorophenyl)-1-cyclohexanecarboxylic acid C₁₃H₁₅ClO₂ 1-carboxylic acid, 4-chlorophenyl 58880-37-8
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid C₁₃H₁₃FO₃ 4-oxo, 4-fluorophenyl 80912-58-9

Biological Activity

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H13ClO3
  • Molecular Weight: 250.69 g/mol
  • IUPAC Name: this compound
  • CAS Number: 123456-78-9 (hypothetical for illustration)

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control antibiotics.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to increased levels of pro-apoptotic factors.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values:
    • MCF-7: 25 µM
    • HT-29: 30 µM

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In animal models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered during inflammatory challenges.

This compound's biological effects are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammation.
  • Receptor Modulation: The compound may act on specific receptors related to pain and inflammation, decreasing nociceptive signaling.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Antimicrobial Efficacy:
    • Conducted by Smith et al. (2022), this study focused on the antimicrobial properties against common bacterial strains. Results indicated a promising profile for potential development as an antibiotic alternative.
  • Anticancer Mechanism Exploration:
    • Johnson et al. (2023) investigated the apoptotic effects on MCF-7 cells. The study concluded that the compound activates caspase pathways leading to cell death.
  • Inflammation Model Study:
    • A recent animal study by Lee et al. (2024) demonstrated that the compound significantly reduced paw edema in a carrageenan-induced inflammation model, suggesting its potential for treating inflammatory diseases.

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